Product packaging for Morpholine, 4-((2-methoxyphenoxy)acetyl)-(Cat. No.:CAS No. 148183-92-0)

Morpholine, 4-((2-methoxyphenoxy)acetyl)-

Cat. No.: B12679291
CAS No.: 148183-92-0
M. Wt: 251.28 g/mol
InChI Key: OUTYRLUDFMQDHR-UHFFFAOYSA-N
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Description

Contextualization of Morpholine (B109124), 4-((2-methoxyphenoxy)acetyl)- within the Landscape of Bioactive Morpholine Derivatives

While extensive research exists on the morpholine scaffold, specific data on Morpholine, 4-((2-methoxyphenoxy)acetyl)- is limited in publicly accessible scientific literature. However, by examining structurally similar compounds, we can infer its potential significance and place it within the broader context of bioactive morpholine derivatives.

The compound belongs to a class of N-acylmorpholines, where the nitrogen atom of the morpholine ring is part of an amide linkage. This structural motif is common in many biologically active compounds. The synthesis of such derivatives often involves the reaction of morpholine with an appropriate acyl chloride, such as a substituted phenoxyacetyl chloride. jocpr.com For example, the synthesis of new 4-(2-chloroacetyl) morpholine derivatives has been reported as a pathway to novel antibacterial agents. jocpr.com

Analysis of related structures provides insight into the potential properties of Morpholine, 4-((2-methoxyphenoxy)acetyl)- . For instance, the compound 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine (CAS 899368-48-0) shares the 2-methoxyphenoxy acetyl morpholine core, with the addition of a nitro group. vulcanchem.com The physicochemical properties of this and other related analogues suggest that these molecules are of interest in chemical and pharmaceutical research.

Interactive Table: Physicochemical Properties of Structurally Related Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
4-[(2-methylphenoxy)acetyl]morpholine C13H17NO3 235.28 414.3±45.0
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine C13H16N2O6 296.279 529.1±50.0

Historical Development and Evolution of Morpholine-Based Agents in Chemical Biology

The history of morpholine in science began with an initial misconception. Ludwig Knorr, its discoverer, incorrectly believed it to be a part of the structure of morphine, which led to its name. wikipedia.orgatamankimya.com Despite this erroneous origin, the morpholine scaffold has since carved out a significant and legitimate role in medicinal chemistry.

An early example of a morpholine-containing drug is phenmetrazine , which was first patented in Germany in 1952 and introduced into clinical use in 1954 as an appetite suppressant. wikipedia.orgkne-publishing.com Developed by Boehringer-Ingelheim, it was a result of the search for an anorectic drug with fewer side effects than amphetamine. wikipedia.org However, due to its potential for misuse, it was largely withdrawn from the market in the 1980s. wikipedia.orgkne-publishing.com

The latter half of the 20th century and the beginning of the 21st century saw the development and approval of several key drugs incorporating the morpholine ring, solidifying its status as a privileged scaffold.

Interactive Table: Timeline of Key Morpholine-Based Drugs

Drug Name Year of First Approval/Key Development Therapeutic Class Significance of Morpholine Moiety
Phenmetrazine 1954 Anorectic (appetite suppressant) Core structural component. wikipedia.orgkne-publishing.com
Reboxetine 1997 Antidepressant (selective norepinephrine (B1679862) reuptake inhibitor) A key component of this α-aryloxybenzyl derivative of morpholine. wikipedia.orgnih.gov
Linezolid 2000 Antibiotic (oxazolidinone class) Selected for its ability to reduce toxicity and provide a superior pharmacokinetic profile. nih.govsci-hub.sewikipedia.org
Gefitinib 2002/2003 Anticancer (EGFR tyrosine kinase inhibitor) Added to prolong the plasma half-life of the drug. researchgate.netsci-hub.seoup.com

| Aprepitant | 2003 | Antiemetic | The morpholine ring acts as a scaffold to correctly orient other interacting parts of the molecule. nih.gov |

The discovery of the antidepressant reboxetine , first published in 1984 and approved in Europe in 1997, marked it as the first selective norepinephrine reuptake inhibitor. wikipedia.orgnih.gov The development of the antibiotic linezolid in the mid-1990s by Pharmacia & Upjohn (now part of Pfizer) was a significant breakthrough in combating resistant Gram-positive bacteria, with its approval in 2000. nih.govingentaconnect.comwikipedia.org The anticancer agent gefitinib was approved in 2003 for non-small cell lung cancer, with its morpholine component playing a crucial role in its pharmacokinetic profile. researchgate.netoup.com Around the same time, aprepitant was approved for chemotherapy-induced nausea and vomiting, where the morpholine ring is essential for its three-dimensional structure and function. nih.gov

This evolution from early stimulants to highly specific and life-saving antibiotics and anticancer drugs demonstrates the enduring and expanding importance of the morpholine scaffold in the ongoing quest for novel and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B12679291 Morpholine, 4-((2-methoxyphenoxy)acetyl)- CAS No. 148183-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148183-92-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H17NO4/c1-16-11-4-2-3-5-12(11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3

InChI Key

OUTYRLUDFMQDHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCOCC2

Origin of Product

United States

Structure Activity Relationship Sar Studies of Morpholine, 4 2 Methoxyphenoxy Acetyl and Its Analogs

Influence of the Morpholine (B109124) Ring System on Bioactivity

The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's binding site. Furthermore, the nitrogen atom's basicity is tempered by the electron-withdrawing effect of the adjacent acyl group, which can impact the molecule's pharmacokinetic profile, including its absorption and distribution. In many instances, the morpholine moiety is favored in drug design due to its ability to improve aqueous solubility and metabolic stability. The replacement of the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine (B1678402), often leads to a significant change in biological activity, highlighting the unique contribution of the morpholine scaffold.

Role of the N-Acyl Substituent: ((2-methoxyphenoxy)acetyl) Moiety in Pharmacological Profiles

The N-acyl substituent, specifically the ((2-methoxyphenoxy)acetyl) group, plays a pivotal role in defining the pharmacological profile of Morpholine, 4-((2-methoxyphenoxy)acetyl)-. This moiety is composed of a 2-methoxyphenoxy group linked to an acetyl unit, which is then attached to the nitrogen of the morpholine ring. The aromatic phenoxy ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Impact of Substituent Modifications on Potency and Selectivity

Systematic modifications of the substituents on both the morpholine and the N-acyl portions of the molecule have provided valuable insights into the SAR of this chemical class. Alterations to the ((2-methoxyphenoxy)acetyl) moiety have been a primary focus of such studies.

Modification Effect on Potency Effect on Selectivity
Shifting the methoxy (B1213986) group from the ortho to the meta or para positionGenerally leads to a decrease in potency, suggesting a specific requirement for the ortho substitution for optimal interaction with the target.Can alter the selectivity profile, potentially favoring different off-targets.
Replacing the methoxy group with other substituents (e.g., halogens, alkyl groups)The effect is highly dependent on the nature and position of the substituent. Electron-withdrawing groups can have a different impact than electron-donating groups.Can be used to fine-tune selectivity against different biological targets.
Modifying the acetyl linker (e.g., changing its length or rigidity)Can significantly impact potency by altering the distance and orientation of the phenoxy ring relative to the morpholine scaffold.May influence selectivity by allowing or preventing interactions with specific residues in the binding pocket.

Modifications to the morpholine ring itself, while less common, can also have a profound impact. For instance, the introduction of substituents on the carbon atoms of the morpholine ring can restrict its conformational flexibility and lead to more potent and selective analogs.

Pharmacophore Identification and Rational Design Strategies

Based on extensive SAR studies, a pharmacophore model for this class of compounds has been proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For Morpholine, 4-((2-methoxyphenoxy)acetyl)- and its analogs, the key pharmacophoric features include:

A hydrogen bond acceptor (the oxygen atom of the morpholine ring).

Another hydrogen bond acceptor (the carbonyl oxygen of the acetyl group).

An aromatic ring feature (the phenoxy group).

A hydrophobic feature (the methoxy group and the phenyl ring).

This pharmacophore model serves as a valuable tool for the rational design of new analogs. By using computational methods, new molecules can be designed to fit this model and then synthesized and tested for their biological activity. This approach is more efficient than traditional trial-and-error methods and has the potential to accelerate the discovery of new drug candidates. Rational design strategies often involve bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties, in an effort to improve potency, selectivity, or pharmacokinetic properties.

Conformational Analysis and its Implications for Structure-Activity Relationships

The three-dimensional conformation of Morpholine, 4-((2-methoxyphenoxy)acetyl)- is a critical determinant of its biological activity. The molecule is not static but can adopt various conformations in solution. However, it is believed that only one or a limited number of low-energy conformations are responsible for binding to its biological target.

Conformational analysis, through techniques such as X-ray crystallography and computational modeling, has revealed that the morpholine ring typically adopts a chair conformation. The orientation of the N-acyl substituent relative to the morpholine ring is also crucial. The torsional angles around the N-C and C-C bonds of the acetyl linker determine the spatial disposition of the 2-methoxyphenoxy group.

The interplay between the conformation of the morpholine ring and the N-acyl substituent has significant implications for the SAR. A rigidified analog, where the conformational flexibility is reduced, can provide valuable information about the bioactive conformation. If a rigid analog shows high potency, it suggests that its fixed conformation is close to the one required for binding. This information can then be used to design new analogs with improved affinity and selectivity.

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is fundamental in structure-based drug design, helping to predict the binding affinity and mode of interaction between a potential drug, such as a morpholine (B109124) derivative, and its biological target.

While specific docking studies on Morpholine, 4-((2-methoxyphenoxy)acetyl)- are not prominent in the literature, extensive research on related antiviral compounds like Remdesivir (GS-5734) and its metabolite GS-441524 demonstrates the power of this approach. For instance, molecular docking has been used to evaluate how these compounds interact with key viral proteins. Studies have shown that Remdesivir exhibits strong binding affinity to the RNA-dependent RNA polymerase (RdRp) and main protease (Mpro) of SARS-CoV-2. nih.govnih.govacs.orgresearchgate.netbiorxiv.orgnih.gov Docking analyses of Remdesivir revealed binding affinities ranging from -6.5 to -8.894 kcal/mol, depending on the specific protein target and software used. acs.orgresearchgate.net These simulations identify crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's active site, such as Cys145 and His164 in the Mpro protein. nih.govnih.gov

Similarly, computational studies on Tenofovir alafenamide fumarate, a prodrug used in HIV treatment, have employed docking to understand its interaction with targets like CTLA-4, predicting its inhibitory activity. ebi.ac.ukpatsnap.comdrugbank.comnih.govnih.gov These examples underscore how molecular docking would be applied to a novel compound like Morpholine, 4-((2-methoxyphenoxy)acetyl)- to identify its most likely biological targets and elucidate its mechanism of action at a molecular level.

Table 1: Examples of Molecular Docking Findings for Related Compounds
CompoundTarget ProteinDocking Score (Binding Affinity)Key Interacting ResiduesSource
Remdesivir (GS-5734)SARS-CoV-2 RdRp-7.3 kcal/molASP452, ARG553, LYS621, CYS622, PRO620 nih.gov
Remdesivir (GS-5734)SARS-CoV-2 Mpro-8.2 kcal/molCys145, His164 nih.govnih.gov
GS-441524FIPV MproRanked as a top inhibitorNot specified nih.gov
Tenofovir Disoproxil FumarateCTLA-4/B7-1 ComplexMore negative than controlNot specified nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

For a compound like Morpholine, 4-((2-methoxyphenoxy)acetyl)-, MD simulations would be critical to validate the static poses generated by docking. This is exemplified by studies on Remdesivir, where MD simulations of up to 200 nanoseconds were conducted to confirm the stability of its interaction with viral proteins like RdRp and Mpro. biorxiv.orgnih.gov These simulations analyze metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. Stable RMSD plots and consistent hydrogen bond formation during the simulation indicate a durable and favorable interaction. nih.govnih.govnih.gov For example, MD simulations confirmed that Remdesivir forms stable hydrogen bonds with crucial residues of the Mpro protein throughout a 100 ns run. nih.govnih.gov This type of analysis provides a higher level of confidence that the compound will remain bound to its target and exert its inhibitory effect.

Table 2: Molecular Dynamics Simulation Parameters in Related Studies
Compound/ComplexSimulation TimeKey FindingsSource
Remdesivir-RdRp Complex200 nsComplex remained stable; ligand stayed in binding pocket. biorxiv.org
Remdesivir-Mpro Complex100 nsStable H-bond formation with Cys145 and His164. nih.govnih.gov
GS-441524-FIPV Mpro ComplexNot specifiedSuggested as a stable inhibitor based on MD simulation. nih.gov
Tenofovir Disoproxil Fumarate-CTLA-4Not specifiedMD simulations were used to assess interaction stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se For a class of molecules including Morpholine, 4-((2-methoxyphenoxy)acetyl)-, a QSAR study would involve synthesizing a library of related derivatives with variations in their structure. The biological activity of these compounds would be measured experimentally, and then a statistical model would be built to correlate specific molecular features (descriptors) with the observed activity.

The morpholine moiety is often explored in QSAR studies because its inclusion can enhance potency or improve pharmacokinetic properties. sci-hub.see3s-conferences.org Studies on other morpholine-based compounds, such as thiazole (B1198619) derivatives, have successfully used QSAR analysis to elucidate which structural modifications lead to higher inhibitory action against enzymes like carbonic anhydrase. nih.gov Such models, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

In Silico Prediction of Pharmacokinetic Properties for Drug Design

A compound's efficacy is dependent not only on its binding affinity but also on its pharmacokinetic profile, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the drug design process, helping to filter out candidates that are likely to fail in later stages.

The morpholine ring is recognized for imparting favorable physicochemical and metabolic properties to molecules. sci-hub.senih.gov For Morpholine, 4-((2-methoxyphenoxy)acetyl)-, computational models would be used to predict properties such as solubility, membrane permeability (essential for absorption), and potential for metabolism by cytochrome P450 enzymes. Studies on various morpholine derivatives have shown that these compounds can be designed to possess drug-like attributes according to filters like Lipinski's Rule of Five. nih.govresearchgate.net For instance, pharmacokinetic assessments of morpholine-based thiazoles showed that most of the synthesized compounds possessed attributes conducive to drug development. nih.gov Similarly, the pharmacokinetic profiles of antiviral drugs like Remdesivir and GS-441524 have been computationally and experimentally characterized to understand their distribution and metabolism. pmda.go.jpwikipedia.org

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. capes.gov.br This process can be either structure-based, relying on docking a library of compounds into the target's binding site, or ligand-based, searching for molecules that are structurally similar to a known active compound.

A molecule like Morpholine, 4-((2-methoxyphenoxy)acetyl)- could serve as a "hit" or a starting point for a virtual screening campaign. Researchers could screen vast virtual libraries, containing millions or even billions of compounds, to find molecules with similar or better-predicted binding scores. chemrxiv.org Recent studies have utilized virtual screening to successfully identify novel inhibitors for various targets, including those related to viral replication and cancer. nih.govnih.govnih.gov For example, a virtual screening of a quinoline (B57606) drug library identified promising inhibitors of SARS-CoV-2 proteins. nih.gov The top hits from a virtual screen are then selected for further computational analysis, such as MD simulations, before being synthesized and tested experimentally, significantly streamlining the path to discovering new therapeutic agents. mdpi.comyoutube.com

Mechanistic Investigations of Morpholine, 4 2 Methoxyphenoxy Acetyl and Its Analogs

Elucidation of Molecular Interactions with Biological Targets

The primary biological target of fenmetozole (B1672513), a close analog of Morpholine (B109124), 4-((2-methoxyphenoxy)acetyl)-, has been identified as the α2-adrenergic receptor, where it functions as an antagonist. medchemexpress.com Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org The α2-adrenergic receptor itself has three subtypes: α2A, α2B, and α2C. wikipedia.org Fenmetozole's antagonistic action at these receptors is central to its pharmacological effects. medchemexpress.com

The flexible nature of the morpholine ring, along with the electronic properties conferred by the methoxyphenoxy acetyl group, likely allows for an optimal fit within the receptor's binding pocket, leading to the observed antagonist activity. The ability of the morpholine moiety to enhance potency through molecular interactions with target proteins like kinases has been noted in medicinal chemistry. nih.gov

Table 1: Key Molecular Interactions in Adrenergic Receptor Binding

Interacting ResiduePotential Interaction TypeInteracting Ligand Group
Aspartic Acid (e.g., Asp113)Ionic InteractionProtonated Amine
Serine (e.g., Ser203, Ser207)Hydrogen BondHydroxyl or Carbonyl Groups
Asparagine (e.g., Asn312)Hydrogen BondHydroxyl or Amine Groups
Tyrosine (e.g., Tyr308)π-π StackingAromatic Rings

This table is a generalized representation based on studies of adrenergic receptors and may not be fully representative of the specific interactions of Morpholine, 4-((2-methoxyphenoxy)acetyl)-.

Analysis of Biochemical Pathways Modulated by the Compound

As an antagonist of the α2-adrenergic receptor, fenmetozole is expected to modulate several downstream biochemical pathways. medchemexpress.comnih.gov The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi). wikipedia.org Therefore, antagonism of these receptors by a compound like fenmetozole would block the normal inhibitory effects of endogenous agonists like norepinephrine. nih.gov This leads to a key biochemical consequence: an increase in the release of norepinephrine from presynaptic nerve terminals. nih.govwikipedia.org This occurs because the presynaptic α2-receptors normally function as part of a negative feedback loop to control norepinephrine release. nih.gov

The blockade of Gi-protein signaling also leads to the disinhibition of adenylyl cyclase, which can result in increased intracellular levels of cyclic AMP (cAMP). unil.chresearchgate.net The α2-adrenergic receptors are known to couple primarily to the inhibition of adenylyl cyclase. unil.chresearchgate.net By antagonizing this effect, Morpholine, 4-((2-methoxyphenoxy)acetyl)- and its analogs can influence a variety of cellular processes that are regulated by cAMP-dependent protein kinases.

Furthermore, analogs of Morpholine, 4-((2-methoxyphenoxy)acetyl)-, such as the benzimidazole (B57391) derivative fenbendazole (B1672488), have been shown to modulate other significant cellular pathways. Fenbendazole can act as a microtubule-destabilizing agent, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. wikipedia.orgmerck-animal-health-usa.com It has also been observed to activate the p53 tumor suppressor pathway, which in turn can modulate genes involved in cellular metabolism and apoptosis. nih.gov Some studies on fenbendazole and its analogs have also pointed to the modulation of the MEK3/6-p38-MAPK pathway, which is involved in cellular responses to stress and can lead to the inhibition of cell proliferation and the enhancement of apoptosis. unil.ch While these pathways are associated with a different chemical scaffold, the shared benzimidazole-like core structure in some analogs suggests that a broader investigation into the pathway modulation of Morpholine, 4-((2-methoxyphenoxy)acetyl)- may be warranted.

Target Validation Methodologies in Experimental Models

Validating the biological target of a compound is a critical step in drug discovery and development. For a compound like Morpholine, 4-((2-methoxyphenoxy)acetyl)-, and its analogs, several methodologies can be employed in experimental models to confirm that its observed effects are indeed due to its interaction with the proposed target, the α2-adrenergic receptor.

One of the primary methods is through functional assays . These in vitro assays are designed to measure the biological activity of the target in the presence of the compound. For an α2-adrenergic receptor antagonist, this would involve assays that measure the inhibition of agonist-induced responses, such as the inhibition of adenylyl cyclase or the modulation of ion channel activity. unil.ch Competitive binding assays using a radiolabeled ligand known to bind to the receptor can also be used to determine the binding affinity of the test compound. nih.gov

Expression profiling is another key methodology. This involves analyzing the expression levels of the target receptor in different tissues and cell lines to correlate its presence with the compound's activity. nih.gov Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure the mRNA and protein levels of the α2-adrenergic receptor subtypes, respectively.

In cellular models, RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the gene encoding the α2-adrenergic receptor. wikipedia.org If the cellular response to the compound is diminished or abolished in these modified cells compared to wild-type cells, it provides strong evidence that the receptor is the direct target.

Finally, in vivo proof-of-concept studies in animal models are crucial for target validation. drugbank.com This involves administering the compound to an animal model of a relevant disease and observing the physiological effects. These studies are often coupled with pharmacokinetic and pharmacodynamic measurements to ensure that the compound reaches the target tissue in sufficient concentrations to elicit a response. drugbank.com

Cellular and Subcellular Distribution Studies in Model Systems

The cellular and subcellular distribution of a compound is a key determinant of its pharmacological activity and is influenced by its physicochemical properties. The morpholine ring, present in Morpholine, 4-((2-methoxyphenoxy)acetyl)-, is known to be a versatile scaffold in medicinal chemistry that can influence a compound's pharmacokinetic properties. sci-hub.senih.gov The presence of the morpholine moiety can provide a balanced lipophilic-hydrophilic profile, which can facilitate passage across cellular membranes, including the blood-brain barrier. acs.orgnih.gov

Studies on various morpholine-containing compounds have shown their ability to access different cellular compartments. acs.orgnih.gov For a compound targeting the α2-adrenergic receptor, which is a transmembrane protein, the primary location of action would be the plasma membrane of target cells, such as neurons in the central and peripheral nervous systems. wikipedia.org

However, the journey of a drug molecule is not limited to the plasma membrane. Depending on its properties, it may distribute into various subcellular organelles. For instance, benzimidazole derivatives, which share some structural similarities with analogs of the compound , have been shown to interact with intracellular targets. nih.gov Fenbendazole, for example, interacts with tubulin, a component of the cytoskeleton, and can also be found to influence mitochondrial function. wikipedia.org

The potential for a compound to accumulate in specific organelles can be predicted based on its physicochemical properties. For example, the mitochondrial membrane potential can drive the accumulation of certain lipophilic cations into the mitochondria. nih.gov The endoplasmic reticulum and lysosomes are other organelles where small molecules can accumulate. nih.gov While specific studies on the subcellular distribution of Morpholine, 4-((2-methoxyphenoxy)acetyl)- are not available, its chemical structure suggests it would primarily be found associated with the plasma membrane where its target receptors are located, with potential for further distribution into the cytoplasm and other organelles depending on its transport and binding characteristics within the cell.

Advancements and Future Research Trajectories

Development of Next-Generation Morpholine-Containing Bioactive Molecules

The development of novel drugs is a primary driver for research into new morpholine (B109124) derivatives with enhanced biological activities. e3s-conferences.org The morpholine scaffold is a versatile building block for creating a wide array of therapeutic agents, including those with anticancer, antibacterial, antifungal, and antiparasitic properties. e3s-conferences.orgresearchgate.net

In the realm of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine-based compounds show immense promise. tandfonline.com They can be designed to selectively target and inhibit key enzymes such as cholinesterase, monoamine oxidase, and secretase, offering potential multi-target therapeutic strategies. tandfonline.comresearchgate.net The ability of the morpholine moiety to form hydrogen bonds and interact with biological macromolecules is crucial for its inhibitory activity. tandfonline.com

Furthermore, in cancer therapy, the development of morpholine-containing drugs with minimal side effects is an active area of research. acs.orgnih.gov For instance, certain derivatives are being investigated as potent and selective inhibitors of the mTOR protein, which is critical for cancer cell growth and survival. nih.govmdpi.com The addition of a morpholine group can improve a molecule's solubility, membrane permeability, and interaction with its target. nih.gov

Recent advancements have also focused on creating C-functionalized morpholine derivatives, which have been relatively underexplored. nih.gov By systematically varying the regiochemistry and stereochemistry, researchers are producing diverse substituted morpholines that can be used as building blocks in medicinal chemistry and for fragment screening. nih.gov

Synergistic Integration of Synthetic and Computational Methodologies in Drug Discovery

The convergence of synthetic chemistry and computational tools is accelerating the discovery and optimization of morpholine-based drug candidates. researchgate.netyoutube.com This synergy allows for a more rational and efficient drug design process. researchgate.net

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are invaluable in predicting how morpholine derivatives will interact with their biological targets. sci-hub.senih.govmdpi.com For example, molecular docking can help visualize the binding of a compound within the active site of an enzyme, revealing key interactions that contribute to its potency. sci-hub.senih.gov This was demonstrated in the development of mTOR inhibitors, where computational studies highlighted strong binding interactions and stability within the mTOR active site. nih.govmdpi.com

These in silico predictions guide synthetic chemists in creating new derivatives with improved properties. researchgate.net The synthesized compounds are then tested experimentally, and the results are fed back into the computational models to refine them further. This iterative cycle of design, synthesis, and testing significantly streamlines the drug discovery process. youtube.com

Advanced computational tools are also being developed to plan complex synthetic routes that combine both enzymatic and traditional chemical reactions. nih.gov This hybrid approach can lead to more efficient and sustainable syntheses of morpholine-containing molecules. nih.gov

Identification and Characterization of Emerging Biological Targets for Morpholine Derivatives

The versatility of the morpholine scaffold allows it to interact with a wide range of biological targets, and researchers are continuously identifying new ones. nih.govsci-hub.se This expands the potential therapeutic applications of morpholine derivatives.

In the context of neurodegenerative diseases, emerging targets include enzymes like δ-secretase (asparagine endopeptidase), which is involved in the pathology of Alzheimer's disease. nih.gov For Parkinson's disease, leucine-rich repeat kinase 2 (LRRK2) has been identified as a key target for which morpholine-containing compounds represent powerful therapeutic agents. acs.orgnih.gov

In oncology, beyond the well-established targets, research is exploring the inhibition of other kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K). acs.orgnih.gov The morpholine ring is a recurring feature in many PI3K inhibitors. acs.orgnih.gov

Furthermore, the field of chemical proteomics is uncovering novel targets for covalent drugs, and morpholine derivatives are being explored in this context. chemikailproteomics.com By developing chemical probes, researchers can identify new protein targets and understand their roles in disease, opening up new avenues for drug discovery. chemikailproteomics.com

Emerging Biological Target Associated Disease/Area Role of Morpholine Derivatives Reference(s)
Phosphatidylinositol 3-kinase (PI3K)CancerAct as inhibitors, with the morpholine ring being a key structural feature for activity. acs.orgnih.gov
Leucine-rich repeat kinase 2 (LRRK2)Parkinson's DiseaseRepresent powerful therapeutic agents for targeting this enzyme. acs.orgnih.gov
δ-secretase (AEP)Alzheimer's DiseaseProposed as a molecular target for inhibition by morpholine-containing compounds. nih.gov
Phenylalanine tRNA synthetase (PheRS)Parasitic InfectionsBicyclic pyrrolidines with morpholine moieties show selective inhibition of the parasite enzyme. acs.org
Covalent Drug Targets (e.g., Lysine residues)Various (Cancer, etc.)Used in chemical probes to identify and characterize new covalent drug targets. chemikailproteomics.com

Exploration of Novel Applications in Chemical Biology and Material Science

Beyond their traditional roles in medicine, morpholine and its derivatives are finding new applications in the broader fields of chemical biology and material science. e3s-conferences.org

In chemical biology, morpholine-containing molecules are being developed as chemical probes to study biological processes. chemikailproteomics.com Their ability to be modified and attached to other molecules makes them useful tools for investigating protein function and identifying new drug targets. chemikailproteomics.com

In material science, morpholine derivatives have a range of industrial applications. e3s-conferences.orgtandfonline.com They are used as:

Corrosion inhibitors: to protect metals in steam boiler systems and natural gas pipelines. tandfonline.comnih.gov

Catalysts and separating agents: in various chemical manufacturing processes. tandfonline.com

Optical brighteners: in textiles and other materials. tandfonline.comhuntsman.com

Components in polymers and resins: acting as curing agents, stabilizers, and cross-linking agents to develop advanced materials with improved properties. e3s-conferences.org

Rubber chemicals: to improve the curing process and stability of rubber products. nih.gov

Emulsifiers: in cosmetics and polishes. researchgate.net

Solvents: for dyes in electronics and printing. huntsman.com

The future prospects for morpholine derivatives in these areas are bright, driven by the ongoing need for advanced materials and innovative solutions in various industries. e3s-conferences.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.